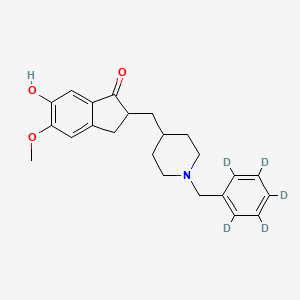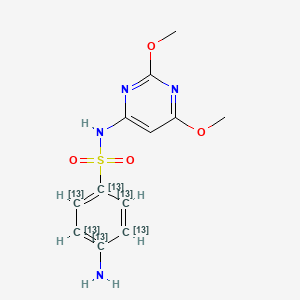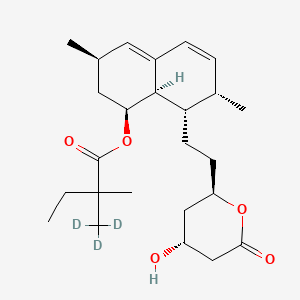
6-O-Desmethyl Donepezil-d5
Übersicht
Beschreibung
6-O-Desmethyl Donepezil-d5 is a deuterium-labeled analogue of 6-O-Desmethyl Donepezil . It is a metabolite of Donepezil, a medication used for the treatment of patients with Alzheimer’s disease . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 .
Synthesis Analysis
The synthesis of 6-O-Desmethyl Donepezil-d5 involves the use of high-performance liquid chromatography (HPLC) for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium .Molecular Structure Analysis
The molecular formula of 6-O-Desmethyl Donepezil-d5 is C23 2H5 H22 N O3 . The molecular weight is 370.50 .Chemical Reactions Analysis
The biotransformation of Donepezil to 6-O-Desmethyl Donepezil-d5 involves dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . In a study, it was found that Donepezil was biotransformed to ®-6-ODD with an enantiomeric excess of 100% .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-O-Desmethyl Donepezil-d5 include a molecular weight of 370.50 and a molecular formula of C23 2H5 H22 N O3 .Wissenschaftliche Forschungsanwendungen
Fungal Biotransformation Studies
“6-O-Desmethyl Donepezil-d5” is used in fungal biotransformation studies . An HPLC method for the enantioselective determination of donepezil (DPZ), 5-O-desmethyl donepezil (5-ODD), and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium has been described for the first time . This method is applied to biotransformation studies with fungi .
Chiral HPLC Analysis
The compound is used in chiral HPLC analysis . The HPLC analysis was carried out using a Chiralpak AD-H column with hexane/ethanol/methanol (75:20:5, v/v/v) plus 0.3% triethylamine as mobile phase and UV detection at 270 nm . Sample preparation was carried out by liquid–liquid extraction using ethyl acetate as extractor solvent .
Therapeutic Drug Monitoring
“6-O-Desmethyl Donepezil-d5” is used in therapeutic drug monitoring . In humans, donepezil (D) is metabolized to 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) . Although 6DD and DNox are pharmacologically active, the activity of 5DD is unknown . At present, no routine methods are available to detect D and its 3 metabolites simultaneously .
Wirkmechanismus
Target of Action
The primary target of 6-O-Desmethyl Donepezil-d5, a metabolite of Donepezil, is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body .
Mode of Action
6-O-Desmethyl Donepezil-d5, similar to Donepezil, acts as an acetylcholinesterase inhibitor . By inhibiting the action of acetylcholinesterase, it increases the concentration of acetylcholine in the brain. This leads to an increase in cholinergic transmission, which is believed to have a positive effect on the cognitive symptoms associated with conditions like Alzheimer’s disease .
Biochemical Pathways
The biochemical pathway primarily affected by 6-O-Desmethyl Donepezil-d5 is the cholinergic pathway . By inhibiting acetylcholinesterase, the breakdown of acetylcholine is reduced, leading to increased levels of this neurotransmitter in the brain. This results in enhanced cholinergic neurotransmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of cholinergic neurotransmission .
Pharmacokinetics
It is known that donepezil, the parent compound, is metabolized in the liver by cytochrome p450 enzymes, primarily cyp2d6 and to a lesser extent cyp3a4 . The metabolite 6-O-Desmethyl Donepezil-d5 is one of the products of this metabolism . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-O-Desmethyl Donepezil-d5.
Result of Action
The molecular and cellular effects of 6-O-Desmethyl Donepezil-d5’s action primarily involve an increase in acetylcholine levels in the brain, leading to enhanced cholinergic neurotransmission . This can result in improved cognitive function in patients with Alzheimer’s disease, although the exact cellular mechanisms are still under investigation .
Action Environment
Factors that affect the metabolism of donepezil, such as genetic polymorphisms in the cyp2d6 and cyp3a4 enzymes, could potentially influence the levels and efficacy of 6-o-desmethyl donepezil-d5 . Additionally, co-administration with other drugs that inhibit these enzymes could lead to higher plasma levels of Donepezil .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-5-methoxy-2-[[1-[(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-4-yl]methyl]-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRBBQJREIMIEU-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2CCC(CC2)CC3CC4=CC(=C(C=C4C3=O)O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661897 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189443-74-0 | |
| Record name | 6-Hydroxy-5-methoxy-2-({1-[(~2~H_5_)phenylmethyl]piperidin-4-yl}methyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














